molecular formula C20H18N4O.HCl B1574450 PKI 166 hydrochloride

PKI 166 hydrochloride

Número de catálogo B1574450
Peso molecular: 366.84
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potent EGFR-kinase inhibitor (IC50 = 0.7 nM). Displays >3000-fold selectivity against a panel of serine/threonine kinases. Reduces metastasis and angiogenesis in a mouse model of pancreatic cancer. Antihypertensive and orally bioavailable.

Aplicaciones Científicas De Investigación

Redox Signalling and Apoptosis

PKI 166 hydrochloride plays a significant role in cancer research, particularly in the study of cellular redox changes, a critical event in cancer. It has been found effective in inducing redox-sensitive inhibition of epidermal growth factor receptor (EGFR), metastasis, and apoptosis in epidermoid carcinoma. This inhibition leads to cytotoxic effects, including the induction of apoptosis, inhibition of cellular proliferation, and suppression of metastatic properties of cancer cells. The mechanism involves modulation of various molecular pathways like p53, MAP kinase, and caspase pathways (Das et al., 2012).

Therapy of Human Pancreatic Carcinoma

PKI 166 has been studied for its efficacy in the treatment of human pancreatic carcinoma. Research indicates that PKI 166, when used alone or in combination with other drugs like gemcitabine, can significantly inhibit the growth and metastasis of pancreatic tumors in mice. This suggests the potential of PKI 166 in therapeutic applications for pancreatic cancer (Solórzano et al., 2001).

Inhibition of Renal Cell Carcinoma Growth in Bone

The effectiveness of PKI 166 in inhibiting renal cell carcinoma (RCC) growth in the bone has been demonstrated. The study found that blockade of EGF-R by PKI 166 significantly decreased the incidence and size of bone lesions in RCC, suggesting its potential use in managing RCC bone metastases (Weber et al., 2003).

Monitoring Antiproliferative Responses in Mice

PKI 166 has been utilized in studies involving 3'-deoxy-3'-18F-fluorothymidine PET to monitor the antiproliferative effects of tyrosine kinase inhibitors in mice. These studies help in understanding the effectiveness of such inhibitors in real-time, contributing to the development of new therapeutic approaches in cancer treatment (Waldherr et al., 2005).

Prostate Cancer Xenografts

Research on the effects of PKI 166 on human prostate cancer xenografts has shown its potential in inhibiting androgen-independent growth of prostate cancer. The study indicates that PKI 166, through its action on ErbB1/ErbB2 tyrosine kinase receptors, can significantly impede tumor growth, providing insights into possible prostate cancer therapies (Mellinghoff et al., 2002).

Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor Blockade

PKI 166 has been investigated for its role in blocking vascular endothelial growth factor (VEGF) receptor and EGFR signaling in the therapy of metastatic human pancreatic cancer. The research underscores the potential of PKI 166 in reducing tumor growth and metastasis when used in combination with other drugs (Baker et al., 2002).

Inhibition of Tumor Cells and Tumor-Associated Endothelial Cells

PKI 166's ability to inhibit EGF-R signaling in tumor cells and tumor-associated endothelial cells has been explored in the context of therapy for androgen-independent human prostate cancer. This study reveals PKI 166's potential in reducing tumor incidence and size, especially in the context of bone metastases (Kim et al., 2003).

Cardiovascular Protection without Renal Benefits

A study on hypertensive nephrectomized rats indicates that while PKI 166 did not affect renal damage progression, it showed a significant cardiovascular benefit. This suggests its potential application in cardiovascular disorders, independent of renal injury management (Ulu et al., 2013).

Attenuation of Early Kidney Enlargement in Diabetes

PKI 166 has also been researched for its effects on early diabetes-related kidney growth, demonstrating a significant role in renal enlargement associated with diabetes. This provides insights into potential therapeutic applications of PKI 166 in managing early diabetic kidney alterations (Wassef et al., 2004).

Propiedades

Nombre del producto

PKI 166 hydrochloride

Fórmula molecular

C20H18N4O.HCl

Peso molecular

366.84

Sinónimos

4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.